molecular formula C24H24N4O4 B2914141 2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide CAS No. 953215-41-3

2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Cat. No. B2914141
CAS RN: 953215-41-3
M. Wt: 432.48
InChI Key: WREQHEWNNGTQIP-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
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Scientific Research Applications

Antiulcer and Histamine H2-Receptor Antagonists

Compounds with structures similar to the specified chemical have been synthesized and tested for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. These compounds, belonging to the imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, showed potent antisecretory and cytoprotective activities, highlighting their potential as antiulcer drugs [Katsura et al., 1992].

Melatonin Receptor Ligands

Another study designed and synthesized imidazo[1,2-a]pyridines as novel classes of melatonin receptor ligands. These compounds demonstrated affinities for binding on melatonin receptors, suggesting their potential application in treating disorders related to the melatonin system [El Kazzouli et al., 2011].

Herbicide Metabolism and Carcinogenicity

Research on chloroacetamide herbicides and their metabolites, including acetochlor and metolachlor, which share structural similarities with the query compound, explored their metabolism in human and rat liver microsomes. This study is crucial for understanding the carcinogenic potential and metabolic pathways of such compounds [Coleman et al., 2000].

Anticancer Activity

A series of compounds structurally related to the query were synthesized and tested for their anticancer activity. One compound exhibited appreciable cancer cell growth inhibition, showcasing the potential of these derivatives as anticancer agents [Al-Sanea et al., 2020].

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-4-32-18-8-5-16(6-9-18)13-23(29)26-19-14-17(7-10-21(19)30-2)20-15-28-22(25-20)11-12-24(27-28)31-3/h5-12,14-15H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREQHEWNNGTQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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